molecular formula C14H25NO5 B2536072 N-Boc-4-(1-carboxy-1-methylethyl)-4-hydroxypiperidine CAS No. 1251032-53-7

N-Boc-4-(1-carboxy-1-methylethyl)-4-hydroxypiperidine

Cat. No. B2536072
CAS RN: 1251032-53-7
M. Wt: 287.356
InChI Key: NUJXHFXAZXQBFA-UHFFFAOYSA-N
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Description

N-Boc-4-(1-carboxy-1-methylethyl)-4-hydroxypiperidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Biocatalytic Synthesis

N-Boc-4-(1-carboxy-1-methylethyl)-4-hydroxypiperidine and its derivatives are notably utilized as synthons in the biocatalytic synthesis of pharmaceutical intermediates. An example includes the synthesis of (S)-N-Boc-3-hydroxypiperidine, a critical intermediate in pharmaceuticals like ibrutinib, an active pharmaceutical ingredient for lymphoma treatment. Advanced biocatalytic methods using recombinant ketoreductases have demonstrated high efficiency and enantioselectivity, indicating their significant commercial potential for large-scale production (Ju et al., 2014), (Chen et al., 2017).

Chemical Synthesis and Intermediate Utilization

The compound has been identified as a versatile building block for creating orthogonally protected diazabicyclo heptanes and aziridinopiperidines, which are pivotal in synthesizing compounds with significant biological activity. The straightforward and scalable synthetic routes from simple starting materials further highlight its importance in chemical synthesis (Schramm et al., 2009).

Advancements in Catalysis

N-Boc-4-(1-carboxy-1-methylethyl)-4-hydroxypiperidine derivatives have been used in developing new catalytic methodologies, like the palladium-catalyzed β-selective C(sp3)-H arylation of N-Boc-piperidines. These methodologies enable the direct synthesis of 3-arylpiperidines, crucial building blocks in pharmaceutical research, showcasing the compound's role in enhancing catalytic efficiency and selectivity (Millet & Baudoin, 2015).

properties

IUPAC Name

2-[4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO5/c1-12(2,3)20-11(18)15-8-6-14(19,7-9-15)13(4,5)10(16)17/h19H,6-9H2,1-5H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUJXHFXAZXQBFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C(C)(C)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-4-(1-carboxy-1-methylethyl)-4-hydroxypiperidine

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